
Ronidazole-d3
Vue d'ensemble
Description
Ronidazole-d3 (C₆D₃H₅N₄O₄; CAS 1015855-87-4) is a deuterated analog of Ronidazole, a nitroimidazole-class antimicrobial agent. It serves as a stable isotope-labeled internal standard in analytical chemistry, particularly for quantifying residues of nitroimidazoles in biological and food matrices (e.g., fish, bovine muscle) using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Its molecular weight is 203.17 g/mol, with deuterium substitution at the methyl group (1-methyl-d3), ensuring minimal isotopic interference during analysis . This compound is supplied by leading manufacturers like Merck KGaA, Dr. Ehrenstorfer, and Witega, with storage recommendations at -18°C to -20°C .
Méthodes De Préparation
The synthesis of Ronidazole-d3 involves the isotopic labeling of Ronidazole. This process typically includes the substitution of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents to replace the hydrogen atoms in the Ronidazole molecule . The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving rigorous quality control to maintain the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Ronidazole-d3, like its parent compound Ronidazole, undergoes various chemical reactions. These include:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pharmacokinetic Studies
Ronidazole-d3 is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its isotopic labeling facilitates tracking within biological systems, providing insights into drug behavior and efficacy.
Analytical Chemistry
This compound serves as an internal standard in advanced analytical techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC/MS-MS). Its deuterium labeling allows for accurate quantification of Ronidazole and its metabolites in biological samples.
Veterinary Medicine
In veterinary research, this compound is used to study drug metabolism and residue levels in animal tissues. This application is critical for ensuring food safety and compliance with regulatory standards.
Case Study 1: Toxicosis in Society Finches
A notable incident involved an accidental overdose of Ronidazole in society finches (Lonchura striata), resulting in significant health issues. This case underscores the importance of dosage regulation in veterinary practices and highlights the compound's potential toxicity at high concentrations.
Data Summary Table
Study Focus | Findings |
---|---|
Mechanism of Action | Induces DNA damage via nitroreductase-mediated reduction |
Pharmacokinetics | Deuterium labeling enhances metabolic stability |
Cellular Effects | Effective cell ablation; influences gene expression |
Dosage Effects | Lower doses target cells; higher doses lead to toxicity |
Applications | Used in pharmacokinetic studies and analytical chemistry |
Mécanisme D'action
The mechanism of action of Ronidazole-d3 is similar to that of Ronidazole. It involves the reduction of the nitro group to form reactive intermediates that interact with the DNA of microorganisms, leading to their death . This mechanism is particularly effective against anaerobic bacteria and protozoa. The molecular targets include DNA and various enzymes involved in the metabolic pathways of these microorganisms .
Comparaison Avec Des Composés Similaires
Structural and Analytical Properties
The table below compares Ronidazole-d3 with structurally related nitroimidazoles and their deuterated analogs:
Key Observations :
- Deuterated vs. Non-deuterated Analogs: this compound has a 3 Da mass shift compared to Ronidazole due to three deuterium atoms, enabling precise quantification in MS-based methods .
- Retention Time : this compound (2.46 min) closely matches Ronidazole (2.48 min), ensuring co-elution during chromatographic separation .
- MS/MS Transitions: Unique transitions (e.g., 204.0 → 143.0 for this compound) minimize cross-talk with non-deuterated analogs .
Functional and Regulatory Differences
- Application Scope :
- Regulatory Status :
- This compound is cited in national food safety standards (e.g., China’s GB 31658.16-2021) for monitoring nitroimidazole residues, reflecting its regulatory acceptance .
- Ornidazole and Tinidazole are regulated as veterinary drug residues but require distinct deuterated standards for accurate detection .
Stability and Commercial Availability
- Stability: this compound requires storage at -20°C to maintain integrity, similar to Dimetridazole-d3 and Metronidazole-d4 . Non-deuterated analogs (e.g., Tinidazole) are stable at room temperature .
- Suppliers: this compound is available from Merck KGaA (Germany), Dr. Ehrenstorfer (Germany), and Witega (China) in 10–100 mg quantities .
Research and Methodological Insights
- QuEChERS-Based Methods : this compound is integral to QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) workflows for extracting nitroimidazoles from tissues, achieving recoveries of 85–110% and limits of detection (LOD) ≤1 µg/kg .
- Cross-Platform Compatibility : Unlike Ornidazole and Tinidazole, this compound is compatible with both UHPLC-MS/MS and traditional HPLC systems, enhancing method flexibility .
Activité Biologique
Ronidazole-d3 is a deuterated derivative of Ronidazole, a nitroimidazole compound primarily used in veterinary medicine for treating protozoal infections. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, pharmacokinetics, and implications in research and clinical settings.
Target and Mode of Action
This compound exerts its biological effects through a mechanism that involves the reduction of its nitro group by specific enzymes, particularly nitroreductases found in anaerobic bacteria and protozoa. This reduction leads to the formation of reactive intermediates that bind to DNA and electron-transport proteins, ultimately blocking nucleic acid synthesis. The resultant DNA damage induces cell death in susceptible organisms.
Biochemical Pathways
The interaction of this compound with cellular components is critical to its cytotoxic effects. The compound's nitro group is reduced under low oxygen conditions, resulting in imidazole fragmentation that contributes to its cytotoxicity. This process generates superoxide radicals, further amplifying DNA damage and impairing cellular functions.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its deuterium labeling, which may alter its absorption, distribution, metabolism, and excretion (ADME) characteristics compared to its non-deuterated counterpart. Studies have indicated that deuterium substitution can enhance metabolic stability and reduce clearance rates in certain contexts.
Cellular Effects
This compound has demonstrated significant impacts on various cell types:
- DNA Damage : The compound induces strand breaks and other forms of DNA damage in cells expressing nitroreductase.
- Cell Death : It has been shown to effectively ablate target cells in experimental models, such as zebrafish larvae, outperforming other agents like Metronidazole.
- Gene Expression : this compound influences cellular signaling pathways and gene expression profiles, contributing to its therapeutic efficacy.
Dosage Effects and Toxicity
Research indicates that the effects of this compound vary significantly with dosage:
- Lower Doses : At sub-toxic levels, it effectively targets specific cells without causing widespread harm.
- Higher Doses : Increased concentrations can lead to severe toxicity, including DNA damage and tumor formation in animal models. For instance, high doses have been associated with malignant tumor growth in rats.
Scientific Research Applications
This compound is utilized extensively across various fields:
- Pharmacokinetic Studies : Its isotopic labeling allows researchers to track the compound's behavior within biological systems.
- Analytical Chemistry : It serves as an internal standard in advanced mass spectrometry techniques for detecting drug residues.
- Veterinary Medicine : Used to study drug metabolism and residue levels in animal tissues .
Case Study 1: Toxicosis in Society Finches
A notable case involved accidental overdose of Ronidazole in society finches (Lonchura striata), leading to significant health issues. The incident highlighted the importance of dosage regulation in veterinary practices .
Table 1: Summary of this compound Research Findings
Study Focus | Findings |
---|---|
Mechanism of Action | Induces DNA damage via nitroreductase-mediated reduction |
Pharmacokinetics | Deuterium labeling enhances metabolic stability |
Cellular Effects | Effective cell ablation; influences gene expression |
Dosage Effects | Lower doses target cells; higher doses lead to toxicity |
Applications | Used in pharmacokinetic studies and analytical chemistry |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing high-purity Ronidazole-d3, and how can isotopic purity be validated?
- Methodology : Synthesis typically involves deuteration of the parent compound (Ronidazole) using deuterated reagents under controlled conditions (e.g., catalytic hydrogenation with deuterium gas). Isotopic purity (>98%) is validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For MS, the molecular ion cluster ([M+H]+) should show a distinct shift corresponding to three deuterium atoms (C6D3H5N4O4; MW 203.17) .
- Key Considerations : Monitor reaction kinetics to avoid incomplete deuteration, which can introduce non-deuterated impurities. Use deuterated solvents (e.g., D2O) to prevent back-exchange .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Deuterated internal standards like this compound minimize matrix effects and improve quantification accuracy. For example, a validated LC-MS/MS method might use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile, achieving a limit of detection (LOD) of 0.1 ng/mL .
- Data Interpretation : Calibration curves (1–100 ng/mL) should demonstrate linearity (R² > 0.99) and precision (CV < 15%). Cross-validate with non-deuterated Ronidazole to confirm no interference .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Follow GHS hazard codes for similar nitroimidazoles (e.g., skin/eye irritation, respiratory risks). Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation. Store in airtight containers at 2–8°C to prevent degradation .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Spills should be contained with absorbent materials and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound stability data across studies?
- Experimental Design : Conduct stability studies under varying conditions (pH, temperature, light) with controlled replicates. For example, compare degradation rates in plasma (pH 7.4) vs. gastric fluid (pH 1.2) using LC-MS/MS. Statistical tools like ANOVA can identify significant factors (p < 0.05) .
- Data Contradiction Analysis : If conflicting results arise (e.g., stability in buffer vs. biological matrices), investigate matrix-specific interactions (e.g., protein binding) or deuterium exchange kinetics. Use deuterium-labeled controls to isolate variables .
Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound pharmacokinetic studies?
- Methodology : Non-linear mixed-effects modeling (e.g., NONMEM) accounts for inter-subject variability. For example, model AUC (area under the curve) vs. dose using a one-compartment model with first-order elimination. Validate with bootstrap analysis (95% confidence intervals) .
- Pitfalls to Avoid : Overfitting models with excessive covariates; use Akaike Information Criterion (AIC) to balance complexity and fit. Report p-values with exact values (e.g., p = 0.032) instead of thresholds (e.g., p < 0.05) .
Q. How can researchers optimize this compound detection in complex environmental samples (e.g., wastewater)?
- Method Optimization : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enhances recovery rates (>80%). Couple with high-resolution MS (HRMS) to distinguish this compound from isobaric contaminants. For example, Orbitrap MS at 140,000 resolution achieves a mass accuracy < 2 ppm .
- Validation Metrics : Include matrix-matched calibration standards and assess ion suppression/enhancement (%) via post-column infusion .
Q. Methodological Best Practices
Q. What criteria should guide the selection of deuterated vs. non-deuterated internal standards in this compound assays?
- Decision Framework : Use deuterated standards (e.g., this compound) when analyzing non-deuterated analogs to correct for ionization variability. However, in multi-residue assays, ensure co-eluting compounds do not share similar fragmentation patterns (e.g., m/z transitions) .
- Validation Step : Perform cross-talk tests by spiking deuterated and non-deuterated standards into the same sample to confirm no signal interference .
Q. How can researchers ensure reproducibility in this compound studies when scaling up from in vitro to in vivo models?
- Reproducibility Protocol : Standardize dosing regimens (e.g., mg/kg body weight) and sampling times across cohorts. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro IC50 values to in vivo efficacy .
- Documentation : Adhere to ARRIVE guidelines for animal studies, detailing sample size justification, randomization, and blinding methods .
Q. Tables for Key Data
Parameter | Typical Value | Method | Reference |
---|---|---|---|
Isotopic Purity | >98% | HRMS | |
LC-MS/MS LOD | 0.1 ng/mL | Matrix-matched | |
Plasma Stability (24h, 25°C) | 95% Recovery | SPE-LC-MS/MS | |
Deuterium Exchange Rate | <2% in D2O (24h) | NMR |
Propriétés
IUPAC Name |
[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRTXSWDXZRRS-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583598 | |
Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015855-87-4 | |
Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.